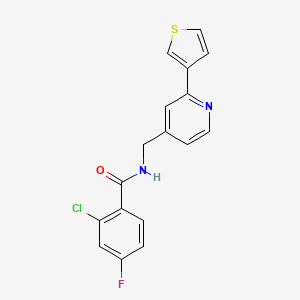

![molecular formula C15H13N3O B3011849 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034238-43-0](/img/structure/B3011849.png)

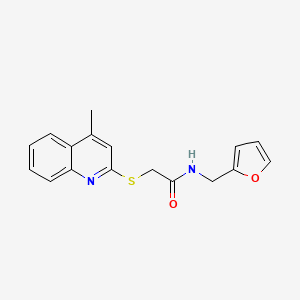

2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The Pyrazolo [1,5- a ]pyrimidine ( PP) structural motif is a fused, rigid, and planar N -heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 161–163 ºC . The 1 H NMR (300 MHz, CDCl 3) shows δ 8.27–8.35 (m, 2H), 7.28–7.36 (m, 3H), 8.02 (d, J=6.7 Hz, 2H), 7.70 (s, 1H), 7.39–7.53 (m, 3H), 4.56 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H) .Scientific Research Applications

Heterocyclic Synthesis and Antiviral Activity

A study by Hebishy et al. (2020) developed a new route for synthesizing novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. This synthesis involved the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and then reaction with hydrazine. Some of the synthesized compounds exhibited significant antiviral activities against the bird flu influenza (H5N1), with viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Synthesis of Pyrazolo[1,5-a]pyrimidine and Isoxazole Derivatives

Another research by Al-Omran & El-Khair (2005) reported on the novel synthesis of (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating N-methylphthalimide moiety. These compounds were evaluated for antimicrobial and antifungal activities, with some showing moderate activity as antimicrobial agents (Al-Omran & El-Khair, 2005).

Functionalization Reactions in Organic Chemistry

Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, leading to the synthesis of 1H-pyrazole-3-carboxamide and a 3H-imidazo[4,5-b]pyridine derivative. The study provides insights into the mechanism of these reactions, contributing to the field of organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

PET Imaging Agents for Cancer

Wang et al. (2013) synthesized 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET imaging agent for detecting B-Raf(V600E) mutations in cancers. This study highlights the application of pyrazolo[1,5-a]pyridin derivatives in the development of diagnostic tools for cancer research (Wang, Gao, Miller, & Zheng, 2013).

Mechanism of Action

Target of Action

Related compounds such as pyrazolo[1,5-a]pyrimidines have been found to interact with various targets including egfr/stat3 , CDK2 , and Discoidin domain receptor 1 (DDR1) .

Mode of Action

Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates, which are structurally similar, have been shown to arrest cancer cell growth by inhibiting egfr/stat3 .

Biochemical Pathways

It’s worth noting that the inhibition of egfr/stat3, as seen in related compounds, can affect multiple downstream pathways involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

Related pyrazolo[1,5-a]pyrimidine compounds have shown good pharmacokinetic profiles with oral bioavailabilities of 674% and 562% .

Result of Action

Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates, which are structurally similar, have shown significant anticancer potential .

Action Environment

It’s worth noting that the stability and photophysical properties of related pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at specific positions on the fused ring .

Future Directions

The future directions for “2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” and similar compounds could include further exploration of their potential as antitumor scaffolds , enzymatic inhibitors , and their use in the study of the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Biochemical Analysis

Biochemical Properties

2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, as a member of the pyrazolo[1,5-a]pyrimidines family, has been identified as a strategic compound for optical applications due to its tunable photophysical properties . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions .

Cellular Effects

Related compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrimidines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study. Related compounds in the pyrazolo[1,5-a]pyrimidines family have shown good solid-state emission intensities, indicating potential stability .

Metabolic Pathways

Pyrazolo[1,5-a]pyrimidines are known to be involved in purine biochemical reactions, suggesting potential interactions with enzymes or cofactors in these pathways .

properties

IUPAC Name |

2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-11-4-2-3-5-14(11)15(19)17-12-7-9-18-13(10-12)6-8-16-18/h2-10H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWXJNZTCPYEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3011768.png)

![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B3011774.png)

![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)

![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)

![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)

![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)